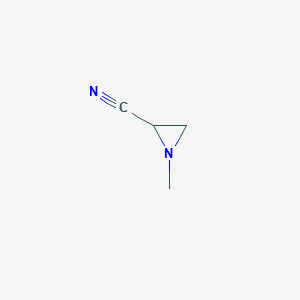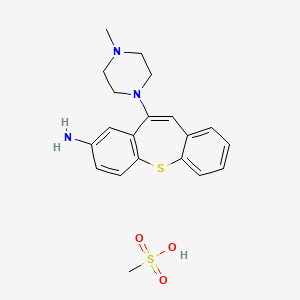
1-Methylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylaziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylaziridine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, producing aziridines .
Chemical Reactions Analysis
Types of Reactions: 1-Methylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The nitrile group can participate in substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can facilitate these reactions, depending on the desired product.
Major Products:
Amino Alcohols: Ring-opening with alcohols can produce amino alcohols.
Thioethers: Reaction with thiols can yield thioethers.
Scientific Research Applications
1-Methylaziridine-2-carbonitrile has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Methylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring and the presence of the nitrile group. The compound can interact with various molecular targets, including nucleophiles, leading to ring-opening and subsequent reactions. These interactions can result in the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Aziridine-2-carboxylic Acid: This compound shares the aziridine ring structure but has a carboxylic acid group instead of a nitrile group.
Azetidine: A four-membered nitrogen-containing ring that is less strained and reactive compared to aziridines.
Uniqueness: 1-Methylaziridine-2-carbonitrile is unique due to its combination of the highly strained aziridine ring and the reactive nitrile group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
35303-32-3 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
1-methylaziridine-2-carbonitrile |
InChI |
InChI=1S/C4H6N2/c1-6-3-4(6)2-5/h4H,3H2,1H3 |
InChI Key |
OFGUDXIHTSHDIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)


![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
